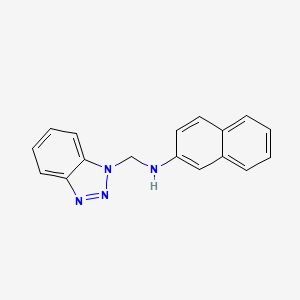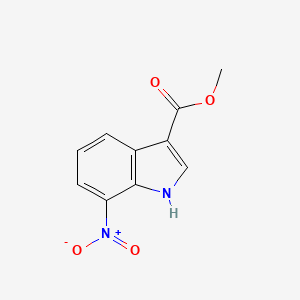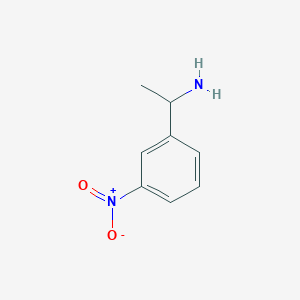
(3S,4S)-Tetrahydrofuran-3,4-diamine
Vue d'ensemble
Description
(3S,4S)-Tetrahydrofuran-3,4-diamine, also known as THF-diamine, is a chiral diamine commonly used in organic synthesis. Its unique structure and properties make it an important building block in the production of various pharmaceuticals, agrochemicals, and polymers. In
Applications De Recherche Scientifique
(3S,4S)-Tetrahydrofuran-3,4-diamine has been widely used in scientific research for its ability to form chiral complexes with various metal ions. These complexes have been used in asymmetric catalysis, which is a process that produces enantiomerically pure compounds. (3S,4S)-Tetrahydrofuran-3,4-diamine has also been used in the synthesis of chiral polymers, which have potential applications in drug delivery and tissue engineering.
Mécanisme D'action
The mechanism of action of (3S,4S)-Tetrahydrofuran-3,4-diamine is not fully understood. However, it is believed that its chiral structure allows it to interact with metal ions in a specific way, leading to the formation of chiral complexes. These complexes can then catalyze reactions that produce enantiomerically pure compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (3S,4S)-Tetrahydrofuran-3,4-diamine. However, it has been reported to exhibit low toxicity and has been used in the synthesis of various pharmaceuticals and agrochemicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S,4S)-Tetrahydrofuran-3,4-diamine in lab experiments is its ability to form chiral complexes with various metal ions, which can be used in asymmetric catalysis. However, its limited solubility in water and other common solvents can make it difficult to work with in some experiments. (3S,4S)-Tetrahydrofuran-3,4-diamine is also relatively expensive compared to other diamines.
Orientations Futures
There are several potential future directions for research involving (3S,4S)-Tetrahydrofuran-3,4-diamine. One area of interest is the development of new synthetic methods for (3S,4S)-Tetrahydrofuran-3,4-diamine and its derivatives. Another area of interest is the use of (3S,4S)-Tetrahydrofuran-3,4-diamine in the synthesis of new chiral polymers with potential applications in drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of (3S,4S)-Tetrahydrofuran-3,4-diamine and its potential applications in asymmetric catalysis.
Propriétés
IUPAC Name |
(3S,4S)-oxolane-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJSRRUXSUNFA-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-Tetrahydrofuran-3,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



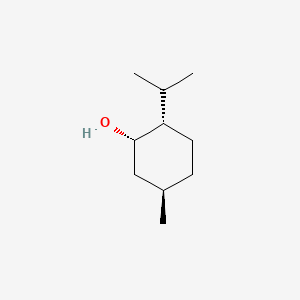
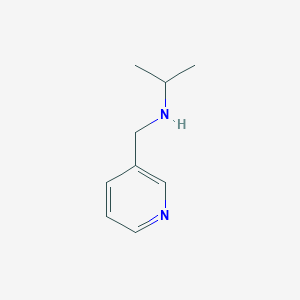
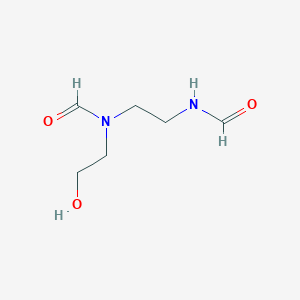

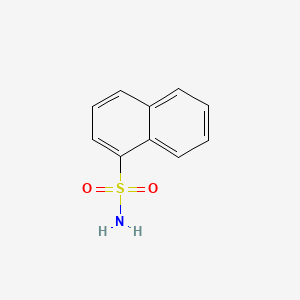
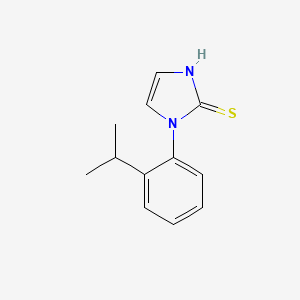
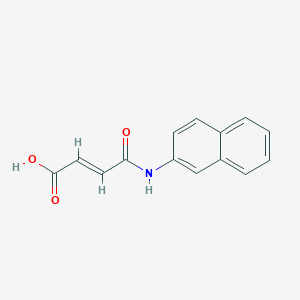
![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)
